2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine
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Overview
Description
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the Friedländer reaction, which uses pyridine derivatives as starting materials . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization . Additionally, metal-catalyzed synthesis and ring expansion reactions of substituted pyrrolo-pyridinones have been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions, which can efficiently generate complex molecular architectures. These reactions often use aromatic aldehydes, aminopyridines, and cyanoacetates in the presence of catalysts such as tetrabromobenzene-disulfonamide .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include functionalized naphthyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication in bacteria . This compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Shares the naphthyridine core but lacks the piperidine ring.
1,6-Naphthyridine: Another naphthyridine derivative with different biological activities.
Quinolone: Contains a similar fused ring structure but with different nitrogen atom positions.
Uniqueness
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine is unique due to its combination of a naphthyridine core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H19N3 |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
7-piperidin-4-yl-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C13H19N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h3-4,10,14H,1-2,5-9H2,(H,15,16) |
InChI Key |
QBNUMUXKAFIEGR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(NC1)N=C(C=C2)C3CCNCC3 |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)C3CCNCC3 |
Origin of Product |
United States |
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